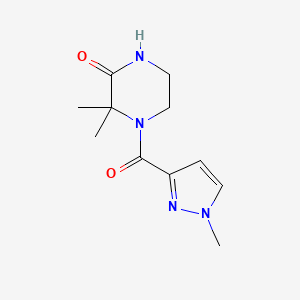![molecular formula C15H14N2O2S B6535973 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1021207-12-4](/img/structure/B6535973.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Chemical Reactions Analysis
Thiophene derivatives can be synthesized by various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide has been the subject of numerous scientific research studies due to its promising properties. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant. Additionally, this compound has been studied for its potential to act as a novel inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mécanisme D'action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of cytochrome P450 enzymes by binding to their active sites and preventing the enzymes from catalyzing their reactions. Additionally, this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, as well as reduce the expression of certain genes involved in tumor growth. Additionally, this compound has been found to have antioxidant properties, which may have beneficial effects on the body. In animal studies, this compound has been found to reduce inflammation and improve metabolic health.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been found to be non-toxic and non-irritating in animal studies. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, and it is difficult to purify. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict its effects in certain situations.
Orientations Futures
The potential applications of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide are numerous, and there are many future directions for research. One potential application is in the development of novel drugs, as this compound has been found to inhibit the activity of cytochrome P450 enzymes. Additionally, this compound could potentially be used to develop drugs to treat cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture and food production.
Méthodes De Synthèse
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is synthesized using a three-step method. The first step involves the reaction of a thiophene-2-carbonyl chloride with a 1,3-dihydro-1H-indole-6-carbaldehyde in the presence of triethylamine in dichloromethane, forming a Schiff base intermediate. The second step involves the deprotonation of the intermediate with sodium hydride in dimethylformamide, forming this compound. The third step involves the hydrolysis of this compound in an aqueous medium, forming the desired product.
Propriétés
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)16-12-5-4-11-6-7-17(13(11)9-12)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDNGBJSJWBYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6535919.png)
![1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B6535927.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide](/img/structure/B6535940.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
